molecular formula C12H12N4O B241213 5-(3,4-dihydro-2(1H)-isoquinolinyl)-1,2,4-triazin-3(2H)-one

5-(3,4-dihydro-2(1H)-isoquinolinyl)-1,2,4-triazin-3(2H)-one

Katalognummer B241213
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: HIHFVNBCZNBCRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3,4-dihydro-2(1H)-isoquinolinyl)-1,2,4-triazin-3(2H)-one, also known as Dihydro-Isoquinoline-Triazine (DHIQ), is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DHIQ is a derivative of isoquinoline and triazine, which are commonly used in the pharmaceutical industry to develop drugs for various diseases.

Wirkmechanismus

The mechanism of action of DHIQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. DHIQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. DHIQ also inhibits the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
DHIQ has been shown to have various biochemical and physiological effects in the body. In cancer cells, DHIQ has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of topoisomerase II. In Alzheimer's disease and Parkinson's disease, DHIQ has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively. DHIQ has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using DHIQ in lab experiments is that it is a relatively simple compound to synthesize and can be easily modified to create derivatives with different properties. However, one limitation of using DHIQ in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its therapeutic effects.

Zukünftige Richtungen

There are several future directions for research on DHIQ. One area of research is the development of DHIQ derivatives with improved therapeutic properties. Another area of research is the elucidation of the mechanism of action of DHIQ, which could lead to the development of more targeted therapies. Additionally, more research is needed to determine the safety and efficacy of DHIQ in clinical trials.

Synthesemethoden

DHIQ can be synthesized through a multistep reaction from commercially available starting materials. One of the most common methods for synthesizing DHIQ involves the condensation of 2-aminobenzaldehyde and 2,4,6-trichloro-1,3,5-triazine followed by reduction with sodium borohydride. The resulting product is then cyclized with acetic anhydride to yield DHIQ. Other methods for synthesizing DHIQ have also been reported in the literature.

Wissenschaftliche Forschungsanwendungen

DHIQ has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DHIQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DHIQ has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.

Eigenschaften

Molekularformel

C12H12N4O

Molekulargewicht

228.25 g/mol

IUPAC-Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C12H12N4O/c17-12-14-11(7-13-15-12)16-6-5-9-3-1-2-4-10(9)8-16/h1-4,7H,5-6,8H2,(H,14,15,17)

InChI-Schlüssel

HIHFVNBCZNBCRM-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=O)NN=C3

Kanonische SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=O)NN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.